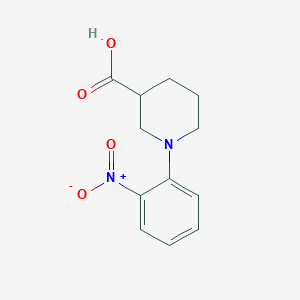

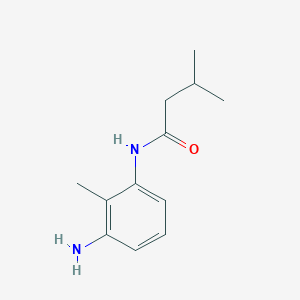

N-(3-Amino-2-methylphenyl)-3-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-Amino-2-methylphenyl)-3-methylbutanamide” is an organic compound that contains an amide group (-CONH2) and an amino group (-NH2). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (3-amino-2-methylphenylamine) with a carboxylic acid or its derivative (3-methylbutanoic acid or its derivative) .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide group, which is a carbonyl group (C=O) attached to a nitrogen atom, and an amino group attached to the benzene ring .Chemical Reactions Analysis

As an amide, this compound could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The amino group on the benzene ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Anticonvulsant and Neuropathic Pain Attenuation

Research has shown that certain primary amino acid derivatives like N-(3-Amino-2-methylphenyl)-3-methylbutanamide exhibit pronounced activities in animal models for anticonvulsant and neuropathic pain relief. These derivatives have been found to outperform traditional medications in some cases. For instance, N'-benzyl 2-amino acetamides have shown significant efficacy in maximal electroshock seizure (MES) models, surpassing the effectiveness of phenobarbital and phenytoin in certain configurations (King et al., 2011).

Synthesis and Structural Analysis

The synthesis of various N-(α-bromoacyl)-α-amino esters containing the valyl moiety, including N-(3-Amino-2-methylphenyl)-3-methylbutanamide, has been achieved. These compounds have been studied for their cytotoxicity, anti-inflammatory, and antibacterial activities. Interestingly, they have shown low cytotoxicity and a lack of significant antibacterial and anti-inflammatory activities, which might be beneficial for their inclusion in prodrug formulations (Yancheva et al., 2015).

Role in Inhibition of 11β-Hydroxysteroid Dehydrogenase

Derivatives of 3-Amino-N-adamantyl-3-methylbutanamide, closely related to N-(3-Amino-2-methylphenyl)-3-methylbutanamide, have been investigated for their potential as 11β-hydroxysteroid dehydrogenase type 1 inhibitors. These derivatives have shown promising inhibitory activity against this enzyme in both in vitro and ex vivo settings (Lee et al., 2014).

Antifungal Activity

A study on N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, a compound structurally related to N-(3-Amino-2-methylphenyl)-3-methylbutanamide, revealed good antifungal activity against various pathogens. This suggests potential applications of similar compounds in the development of antifungal agents (Si, 2009).

Applications in Cancer Research

Some studies have explored the role of similar compounds in cancer research. For instance, derivatives of 3-methylbutanamide have been evaluated as potential biomarkers in cancer research using PET imaging techniques. These studies help in understanding the dynamics of tumor growth and response to treatment (Zheng et al., 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-amino-2-methylphenyl)-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-8(2)7-12(15)14-11-6-4-5-10(13)9(11)3/h4-6,8H,7,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJRQPZPPXOYBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588181 |

Source

|

| Record name | N-(3-Amino-2-methylphenyl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926237-37-8 |

Source

|

| Record name | N-(3-Amino-2-methylphenyl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

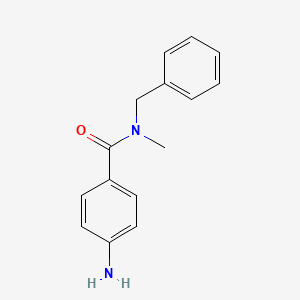

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)

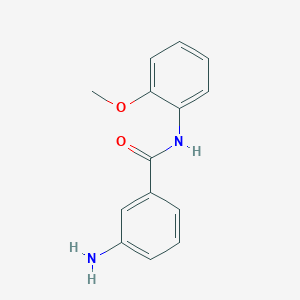

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

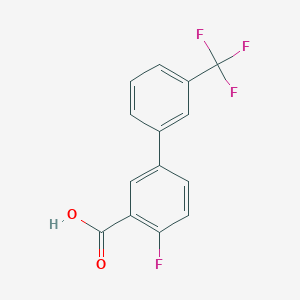

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)